synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine
synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine
An In-depth Technical Guide to the Synthesis of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine
Executive Summary
This guide provides a comprehensive technical overview for the , a substituted isoxazole derivative. The isoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds.[1][2] This document details two primary, robust synthetic strategies, grounded in established chemical principles: a direct Reductive Amination pathway and a stepwise N-Alkylation pathway. Each strategy is elaborated with underlying mechanistic principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific laboratory context. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals two logical bond disconnections around the central nitrogen atom, suggesting two primary synthetic approaches.
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C-N Bond Disconnection (Reductive Amination): Disconnecting the methyl-bearing carbon-nitrogen bond leads back to the key precursors: 5-phenylisoxazole-3-carboxaldehyde and methylamine. This forms the basis of a convergent synthesis via reductive amination.[3]
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N-CH₃ Bond Disconnection (N-Alkylation): Disconnecting the nitrogen-methyl bond suggests a precursor, (5-phenylisoxazol-3-yl)methanamine, which can be subsequently methylated.
This guide will focus on the Reductive Amination pathway as the more direct and often higher-yielding approach, with the N-Alkylation pathway presented as a viable alternative.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategy 1: Reductive Amination Pathway
This pathway is arguably the most efficient method for preparing the target compound. It involves the one-pot reaction of an aldehyde with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine.[3][4]
Principle and Mechanistic Insight
The reaction proceeds via the initial formation of a hemiaminal intermediate from the carbonyl compound and methylamine. This intermediate then dehydrates to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is employed to reduce the iminium ion to the final secondary amine. STAB is particularly effective because it is less reactive towards the starting aldehyde compared to the iminium intermediate, thus minimizing side reactions.
Experimental Protocol
Step 1: Synthesis of 5-Phenylisoxazole-3-carboxaldehyde (if not commercially available)
While 5-phenylisoxazole-3-carboxaldehyde is commercially available[5][6], its synthesis can be achieved from ethyl 2,4-dioxo-4-phenylbutanoate and hydroxylamine hydrochloride, followed by oxidation of the resulting alcohol. However, for the purpose of this guide, we will proceed assuming the starting aldehyde is available.
Step 2: Reductive Amination of 5-Phenylisoxazole-3-carboxaldehyde
This protocol is adapted from established general procedures for reductive amination.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Phenylisoxazole-3-carboxaldehyde | 173.17 | 5.0 | 866 mg |
| Methylamine (e.g., 2.0 M in THF) | 31.06 | 15.0 (3 eq.) | 7.5 mL |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 10.0 (2 eq.) | 2.12 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | 3 x 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |
Procedure:
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To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-phenylisoxazole-3-carboxaldehyde (866 mg, 5.0 mmol).
-
Dissolve the aldehyde in 50 mL of anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C using an ice bath.
-
Slowly add the methylamine solution (7.5 mL of a 2.0 M solution in THF, 15.0 mmol) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 20 minutes to facilitate imine formation.
-
To this mixture, add sodium triacetoxyborohydride (2.12 g, 10.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine.
Caption: Workflow for the Reductive Amination synthesis.
Synthetic Strategy 2: N-Alkylation Pathway
This two-step approach first creates the primary amine from the aldehyde and then introduces the methyl group.
Principle and Mechanistic Insight
Step A (Primary Amine Synthesis): The aldehyde is first converted to an oxime using hydroxylamine. The C=N bond of the oxime is then reduced, typically with a reducing agent like zinc in acetic acid or catalytic hydrogenation, to yield the primary amine, (5-phenylisoxazol-3-yl)methanamine.
Step B (N-Methylation): The resulting primary amine can be methylated using various methods. A classic and effective method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. This reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formate (from formic acid), delivering a hydride and releasing CO₂. This method is advantageous as it prevents over-alkylation to the quaternary ammonium salt.
Experimental Protocol
Step 2a: Synthesis of (5-phenylisoxazol-3-yl)methanamine
-
Synthesize the oxime of 5-phenylisoxazole-3-carboxaldehyde by reacting it with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate).
-
Reduce the purified oxime using a suitable reducing agent (e.g., Zn/Acetic Acid or LiAlH₄) to obtain the primary amine.
Step 2b: N-Methylation of (5-phenylisoxazol-3-yl)methanamine
This protocol is adapted from general procedures for N-methylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (5-phenylisoxazol-3-yl)methanamine | 174.20 | 5.0 | 871 mg |
| Formic Acid (99%) | 46.03 | ~100 (20 eq.) | ~3.7 mL |
| Formaldehyde (37% aq. solution) | 30.03 | ~50 (10 eq.) | ~4.0 mL |
| Sodium Hydroxide (NaOH) solution (e.g., 2M) | - | - | As needed |
| Dichloromethane (DCM) | - | - | 3 x 50 mL |
Procedure:
-
In a pressure-rated vessel or a round-bottom flask equipped with a reflux condenser, place (5-phenylisoxazol-3-yl)methanamine (871 mg, 5.0 mmol).
-
Add formic acid (~3.7 mL, ~100 mmol) followed by aqueous formaldehyde solution (~4.0 mL, ~50 mmol).
-
Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC. Caution: CO₂ gas is evolved during the reaction.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a 2M NaOH solution to a pH > 10 while cooling in an ice bath.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the final product.
Purification and Characterization
Purification:
-
Method: Flash column chromatography on silica gel is the recommended method for purification.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the amine product from streaking on the silica gel.
Characterization:
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phenyl protons, the isoxazole proton, the methylene protons (-CH₂-N), and the N-methyl protons (-N-CH₃, a singlet). |
| ¹³C NMR | Resonances for the carbons of the phenyl ring, the isoxazole ring, the methylene carbon, and the N-methyl carbon. |
| Mass Spectrometry | The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of C₁₁H₁₂N₂O. |
| FT-IR | Characteristic vibrational bands for C-H (aromatic and aliphatic), C=N (isoxazole), and C-N bonds. Absence of N-H stretching (from primary amine) and C=O stretching (from aldehyde) is indicative of a successful reaction. |
Comparative Analysis of Synthetic Routes
| Parameter | Strategy 1: Reductive Amination | Strategy 2: N-Alkylation | Rationale |
| Number of Steps | 1 (from aldehyde) | 2-3 (from aldehyde) | Reductive amination is a one-pot procedure, making it more step-economical. |
| Reagent Handling | Requires anhydrous conditions; STAB is moisture-sensitive. | Eschweiler-Clarke uses corrosive formic acid and formaldehyde. | Both routes have specific handling requirements. STAB is generally considered less hazardous than reagents like LiAlH₄ used in the alternative. |
| Reaction Conditions | Mild (0 °C to RT). | Requires elevated temperatures (100 °C) for methylation. | The milder conditions of reductive amination are often preferable for complex molecules with sensitive functional groups. |
| Yield | Generally high. | Can be high, but yield depends on multiple steps. | One-pot reactions often have higher overall yields by avoiding isolation losses of intermediates. |
| Scalability | Readily scalable. | Scalable, but gas evolution in Eschweiler-Clarke needs management. | Both methods are used in industrial settings, but the one-pot nature of reductive amination is often more attractive for scale-up. |
Conclusion
The can be reliably achieved through multiple synthetic pathways. The Reductive Amination strategy stands out as the preferred method due to its high efficiency, operational simplicity, and mild reaction conditions. It represents a convergent and step-economical approach directly from the 5-phenylisoxazole-3-carboxaldehyde precursor. The N-Alkylation pathway, while longer, remains a solid and viable alternative, particularly if the intermediate primary amine is already available or required for other synthetic purposes. The choice of strategy will ultimately depend on the specific constraints and objectives of the research professional, including precursor availability, scale, and laboratory capabilities.
References
- Zappalà, M., et al. (2006). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(13), 3446-3450.
- Barrett, A. G. M., et al. (2015). Supporting Information for "Total Synthesis of Teixobactin". The Royal Society of Chemistry.
- Demchuk, I., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(3), 350-355.
- Stolle, A., et al. (2023). Ligand-free reductive amination via Pd-coated mechanocatalysis. Chemical Science, 14(42), 11631-11636.
- Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
- Reddy, C. S., et al. (2017). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. International Journal of Pharmaceutical and Chemical Sciences, 6(3), 81-85.
- Li, F., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 213-221.
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Li, H., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(4), 1192-1196. Available at: [Link]
-
Pouliot, M., et al. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]
-
ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. Available at: [Link]
-
Kamal, A., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5795-5799. Available at: [Link]
- Bautista-Aguilera, Ó. M., et al. (2025). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159) is a new multitarget-directed ligand for the treatment of Alzheimer’s disease. Biomedicine & Pharmacotherapy, 192, 118603.
-
Rusyn, I., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5604. Available at: [Link]
-
Rasayan J. Chem. (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE... Rasayan J. Chem. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 2-phenyl-7-((3-phenylisoxazol-5-yl) methoxy)... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Convenient Synthesis of 4-Arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones. ResearchGate. Available at: [Link]
-
Research Scientific. (n.d.). 3-PHENYLISOXAZOLE-5-CARBOXALDEHYDE. Research Scientific. Available at: [Link]
-
Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis, 6(3), 1793-1799. Available at: [Link]
-
ISGC. (n.d.). Reductive amination of aliphatic and benzylic carboxylic acids. ISGC. Available at: [Link]
-
Potkin, V., et al. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(9), 1324-1331. Available at: [Link]
-
ResearchGate. (2018). (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Preparation, Alkylation, and Olefination Reaction of 5-Phosphonomethyl-3-methylisoxazole. ResearchGate. Available at: [Link]
-
Anisimova, V. A., et al. (2002). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Chemistry of Heterocyclic Compounds, 38(3), 300-303. Available at: [Link]
Sources
- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-free reductive amination via Pd-coated mechanocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. 5-Phenylisoxazole-3-carboxaldehyde 97 59985-82-9 [sigmaaldrich.com]
- 6. 3-Phenylisoxazole-5-carboxaldehyde 97 72418-40-7 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
